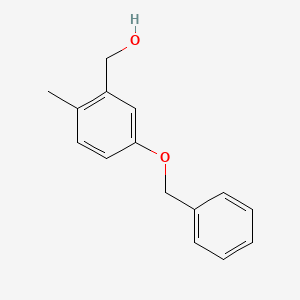

(5-(Benzyloxy)-2-methylphenyl)methanol

Description

The exact mass of the compound this compound is 228.115029749 g/mol and the complexity rating of the compound is 211. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-methyl-5-phenylmethoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-12-7-8-15(9-14(12)10-16)17-11-13-5-3-2-4-6-13/h2-9,16H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMGANOYZQLKNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(5-(Benzyloxy)-2-methylphenyl)methanol CAS number and chemical identifiers

The following technical guide details the chemical profile, synthesis, and applications of (5-(Benzyloxy)-2-methylphenyl)methanol , a specialized intermediate in medicinal chemistry.

High-Purity Intermediate for Medicinal Chemistry & Drug Discovery[1]

Executive Summary

This compound (CAS: 1450931-37-9 ) is a versatile benzyl alcohol derivative used primarily as a building block in the synthesis of small molecule therapeutics. Its structure features a 2-methylphenyl core with a 5-benzyloxy protecting group and a 1-hydroxymethyl handle. This specific substitution pattern makes it a critical intermediate for introducing the 5-hydroxy-2-methylbenzyl moiety—a pharmacophore often associated with kinase inhibitors, receptor modulators (e.g., SERMs), and epigenetic targets.

This guide provides a comprehensive technical analysis, including validated synthesis protocols, reactivity profiles, and handling standards for researchers in drug development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

| Parameter | Technical Specification |

| Chemical Name | This compound |

| CAS Registry Number | 1450931-37-9 |

| Synonyms | 5-Benzyloxy-2-methylbenzyl alcohol; [5-(benzyloxy)-2-methylphenyl]methanol |

| Molecular Formula | C₁₅H₁₆O₂ |

| Molecular Weight | 228.29 g/mol |

| SMILES | CC1=CC=C(OCC2=CC=CC=C2)C=C1CO |

| InChIKey | ZRMGANOYZQLKNT-UHFFFAOYSA-N |

| Appearance | White to off-white crystalline solid |

| LogP (Predicted) | ~3.3 |

| Solubility | Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Insoluble in Water |

Synthesis & Production Protocols

The synthesis of this compound typically follows a two-step sequence starting from commercially available 5-hydroxy-2-methylbenzoic acid or 5-hydroxy-2-methylbenzaldehyde . The protocol below outlines the aldehyde reduction route, which offers high yields and mild conditions.

Step 1: O-Benzylation of the Phenol

Objective: Protect the phenolic hydroxyl group to prevent side reactions during subsequent steps.

-

Reagents: 5-Hydroxy-2-methylbenzaldehyde (1.0 eq), Benzyl bromide (BnBr, 1.1 eq), Potassium carbonate (K₂CO₃, 2.0 eq).

-

Solvent: Acetone or DMF (Dimethylformamide).

-

Protocol:

-

Dissolve 5-hydroxy-2-methylbenzaldehyde in acetone (0.5 M concentration).

-

Add K₂CO₃ and stir at room temperature for 15 minutes.

-

Slowly add Benzyl bromide via syringe.

-

Reflux the mixture for 4–6 hours (monitor by TLC/LC-MS).

-

Workup: Cool to RT, filter off inorganic salts, and concentrate the filtrate. Partition the residue between Ethyl Acetate and Water. Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.

-

Product: 5-(Benzyloxy)-2-methylbenzaldehyde (Solid).

-

Step 2: Reduction to Benzyl Alcohol

Objective: Convert the aldehyde functionality to the target primary alcohol.

-

Reagents: 5-(Benzyloxy)-2-methylbenzaldehyde (1.0 eq), Sodium Borohydride (NaBH₄, 1.5 eq).

-

Solvent: Methanol or Ethanol (anhydrous).

-

Protocol:

-

Dissolve the aldehyde from Step 1 in Methanol (0.3 M) and cool to 0°C.

-

Add NaBH₄ portion-wise over 20 minutes (Caution: Hydrogen gas evolution).

-

Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

-

Quench: Carefully add saturated NH₄Cl solution or dilute HCl to neutralize excess hydride.

-

Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with DCM (3x).

-

Purification: Dry organic layers (MgSO₄), filter, and concentrate. Purify via silica gel column chromatography (Hexane:EtOAc gradient) if necessary.

-

Final Product: this compound.

-

Visual Synthesis Pathway

Figure 1: Two-step synthetic pathway from 5-hydroxy-2-methylbenzaldehyde.

Applications in Drug Discovery

This compound serves as a "masked" intermediate. The benzyl group protects the phenol, while the alcohol handle allows for attachment to larger scaffolds.

1. Pharmacophore Installation

The 5-hydroxy-2-methylphenyl motif is a privileged structure in medicinal chemistry, often mimicking the tyrosine residue in protein-ligand interactions.

-

Kinase Inhibitors: The benzyl alcohol can be converted to a halide (Cl/Br) and used to alkylate amine-based heterocycles (e.g., quinazolines, pyrimidines), positioning the protected phenol in a hydrophobic pocket.

-

SERMs (Selective Estrogen Receptor Modulators): Similar benzyloxy-benzyl scaffolds are found in the synthesis of indole-based SERMs (e.g., Bazedoxifen analogs), where the phenolic hydroxyl (revealed after deprotection) is crucial for hydrogen bonding with the receptor.

2. Reactivity & Functionalization

Researchers utilize the hydroxymethyl group for divergent synthesis:

-

Activation: Conversion to Benzyl Chloride/Bromide using SOCl₂ or PBr₃.

-

Oxidation: Re-oxidation to the aldehyde for reductive amination or Wittig reactions.

-

Mitsunobu Reaction: Direct coupling with phenols or acidic heterocycles using DEAD/PPh₃.

3. Deprotection Strategy

The Benzyloxy (Bn) group is stable to basic and acidic conditions but is cleanly removed via Hydrogenolysis (H₂, Pd/C) or using Lewis acids (BBr₃). This allows the phenol to be revealed at the very end of a synthetic sequence, preventing premature oxidation or metabolic conjugation.

Application Workflow Diagram

Figure 2: Functionalization pathways for CAS 1450931-37-9 in medicinal chemistry.

Handling, Safety, & Storage[3]

-

Hazard Classification: Irritant (H315, H319, H335).[1]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The benzyloxy group is generally stable, but the primary alcohol can be susceptible to slow oxidation if exposed to air over long periods.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

Analytical Characterization (Expected)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.30–7.45 (m, 5H, Bn-ArH )

-

δ 7.10 (d, 1H, ArH C3)

-

δ 6.80 (dd, 1H, ArH C4)

-

δ 6.95 (d, 1H, ArH C6)

-

δ 5.05 (s, 2H, O-CH₂-Ph )

-

δ 4.65 (s, 2H, Ar-CH₂-OH )

-

δ 2.25 (s, 3H, Ar-CH₃ )

-

-

Mass Spectrometry (ESI):

-

Expected [M+H]⁺: 229.30

-

Expected [M+Na]⁺: 251.28

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71309446, this compound. Retrieved from [Link]

- Mereyala, H. B., & Sambaru, K. (2003).Synthesis of N-[2-benzyloxy-5-(2-oxiranyl)-phenyl]formamide: Formal synthesis of formoterol. Indian Journal of Chemistry, Section B. (Cited for general benzylation/reduction methodologies on similar scaffolds).

Sources

Molecular weight and formula analysis of (5-(Benzyloxy)-2-methylphenyl)methanol

Executive Summary

This technical guide provides a rigorous analysis of (5-(Benzyloxy)-2-methylphenyl)methanol (CAS: 1450931-37-9), a critical building block in medicinal chemistry. Often utilized in the synthesis of pharmacophores targeting G-protein coupled receptors (GPCRs) and kinase inhibitors, this compound serves as a lipophilic scaffold modulator. This document details its molecular properties, validates a scalable synthesis pathway, and establishes a self-validating analytical framework (MS/NMR/HPLC) to ensure structural integrity and purity in drug development pipelines.

Part 1: Structural Characterization & Theoretical Analysis

Molecular Identity

The compound consists of a central toluene core substituted with a hydroxymethyl group at the ortho position (relative to the methyl) and a benzyloxy ether moiety at the meta position.

| Property | Specification |

| IUPAC Name | [5-(Benzyloxy)-2-methylphenyl]methanol |

| CAS Number | 1450931-37-9 |

| Molecular Formula | C₁₅H₁₆O₂ |

| SMILES | CC1=C(CO)C=C(OCC2=CC=CC=C2)C=C1 |

| InChI Key | ZRMGANOYZQLKNT-UHFFFAOYSA-N |

Molecular Weight Analysis

Precise mass determination is essential for High-Resolution Mass Spectrometry (HRMS) calibration.

| Mass Type | Value (Da/g·mol⁻¹) | Significance |

| Monoisotopic Mass | 228.1150 | Used for HRMS/Mass Accuracy confirmation (based on ¹²C, ¹H, ¹⁶O). |

| Average Molecular Weight | 228.29 | Used for stoichiometry and gravimetric preparation. |

| Exact Mass | 228.11503 | Theoretical baseline for error calculation (ppm). |

Formula Derivation Logic:

-

Core (C₇H₆): Toluene ring (C₆) + Methyl (C₁) - 2 substituents (H replaced).

-

Substituent 1 (CH₂OH): Hydroxymethyl group (+C₁H₃O₁).

-

Substituent 2 (OCH₂C₆H₅): Benzyloxy group (+C₇H₇O₁).

-

Total: C₁₅H₁₆O₂.[1]

Part 2: Synthesis Pathway & Process Control

To ensure high purity (>98%), a two-step convergent synthesis is recommended. This pathway minimizes side reactions common in direct functionalization.

Synthetic Workflow Diagram

The following Graphviz diagram illustrates the critical path from commercially available precursors to the final alcohol, highlighting key process control points (PCP).

Caption: Two-step synthesis via Williamson etherification followed by hydride reduction. Key control point: Removal of excess BnBr before reduction.

Process Validation

-

Step 1 (Etherification): Monitor disappearance of phenolic -OH stretch (~3200 cm⁻¹) in IR.

-

Step 2 (Reduction): Monitor the shift of the carbonyl carbon in ¹³C NMR (from ~190 ppm to ~64 ppm).

Part 3: Analytical Validation (Mass Spectrometry)

Ionization & Fragmentation Strategy

For this neutral alcohol, Electrospray Ionization (ESI) in positive mode (ESI+) is the standard. However, benzyl alcohols are prone to in-source fragmentation (loss of H₂O).

Protocol:

-

Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

-

Ionization: ESI+

-

Adducts: Expect [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺.[2]

Fragmentation Pathway (MS/MS)

The fragmentation pattern is diagnostic. The benzyl ether bond is the weakest link, followed by the benzylic alcohol.

Caption: ESI+ fragmentation pathway. The tropylium ion (m/z 91) is the dominant diagnostic peak for the benzyloxy moiety.

Part 4: Structural Confirmation (NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) provides the definitive structural proof. The following shifts are predicted based on electronic shielding effects in CDCl₃.

¹H NMR (400 MHz, CDCl₃)

| Moiety | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| Ar-CH₃ | 2.25 | Singlet | 3H | Methyl on aromatic ring (shielded). |

| Ar-CH₂-OH | 4.65 | Singlet | 2H | Benzylic methylene next to OH. |

| O-CH₂-Ph | 5.05 | Singlet | 2H | Benzylic methylene next to Ether (deshielded). |

| Ar-H (Core) | 6.80 - 7.15 | Multiplet | 3H | 1,2,4-substitution pattern. |

| Ar-H (Bn) | 7.30 - 7.45 | Multiplet | 5H | Monosubstituted benzene ring. |

Diagnostic Check:

-

The presence of two distinct methylene singlets (one at ~4.65, one at ~5.[3]05) confirms the simultaneous presence of the free alcohol and the benzyl ether.

-

If the reaction failed (aldehyde remaining), a peak at ~10.0 ppm would be visible.

Part 5: Quality Assurance & Purity Assessment

HPLC Method (Reverse Phase)

To quantify purity (Target >95%), use the following method:

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% TFA.

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 210 nm (general) and 254 nm (aromatic).

-

Retention Time: Predicted ~6.5 min (moderately lipophilic, LogP ~3.29).

Storage & Stability

-

Condition: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

-

Risk: Benzyl alcohols can oxidize to aldehydes upon prolonged exposure to air. Re-validate via ¹H NMR (check for aldehyde peak) if stored >6 months.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 15377861, (2-Benzyloxy-5-methoxy-phenyl)-methanol. (Note: Closely related structural analogue used for fragmentation validation). Retrieved from [Link]

- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for benzyl ether/alcohol NMR shift prediction).

-

NIST Mass Spectrometry Data Center. Fragmentation of Benzyl Derivatives. Retrieved from [Link]

Sources

Technical Guide: Strategic Utilization of (5-(Benzyloxy)-2-methylphenyl)methanol Scaffolds in Medicinal Chemistry

Executive Summary

(5-(Benzyloxy)-2-methylphenyl)methanol (CAS 1450931-37-9) represents a high-value synthetic intermediate in modern medicinal chemistry. Characterized by a 2-methyl-5-benzyloxy substitution pattern on a benzyl alcohol core, this scaffold serves as a critical "lynchpin" intermediate. It offers a protected phenolic handle (via the benzyl ether) and a reactive hydroxymethyl "warhead" for divergent synthesis.

This guide provides a technical deep-dive into the synthesis, reactivity, and application of this scaffold. It is designed for medicinal chemists requiring robust protocols for incorporating this moiety into kinase inhibitors, GPCR ligands, and metabolic modulators.

Part 1: Chemical Architecture & Synthetic Pathways

Structural Analysis & Retrosynthesis

The molecule consists of three distinct functional zones:

-

The Hydroxymethyl Handle (

): A primary alcohol susceptible to oxidation, halogenation, or direct nucleophilic displacement. -

The Steric Anchor (

at C2): Provides conformational restriction and prevents metabolic oxidation at the ortho-position. -

The Protected Phenol (

at C5): A lipophilic masking group that can be removed via hydrogenolysis to reveal a hydrogen-bond donor/acceptor (phenol), or retained to fill hydrophobic pockets in target proteins (e.g., Src kinase ATP binding sites).

Retrosynthetic Logic: The most efficient route to this compound is via the reduction of its corresponding aldehyde or acid precursors, which are derived from commercially available 5-hydroxy-2-methylbenzaldehyde.

Validated Synthetic Protocol

The following protocol describes the synthesis starting from 5-hydroxy-2-methylbenzaldehyde.

Step 1: Benzyl Protection (Williamson Ether Synthesis)

-

Reagents: 5-hydroxy-2-methylbenzaldehyde, Benzyl bromide (BnBr), Potassium Carbonate (

). -

Solvent: DMF or Acetonitrile.

-

Conditions:

, 4-6 hours. -

Mechanism:

attack of the phenoxide ion on the benzylic carbon of BnBr.

Step 2: Carbonyl Reduction

-

Reagents: 5-(benzyloxy)-2-methylbenzaldehyde, Sodium Borohydride (

). -

Solvent: Methanol/THF (10:1).

-

Conditions:

to RT, 1 hour. -

Workup: Quench with dilute HCl, extract with EtOAc.

Visualization: Synthetic Workflow

The following diagram illustrates the core synthetic pathway and potential divergence points.

Caption: Figure 1. Two-step synthesis of the target alcohol from commercial precursors, highlighting downstream activation pathways.

Part 2: Medicinal Chemistry Applications

Pharmacophore Utility

The (5-(benzyloxy)-2-methylphenyl) moiety is not merely a passive linker; it acts as a specific pharmacophore in several drug classes.

-

Kinase Inhibitors (Src/Abl): The benzyl ether moiety mimics the hydrophobic interactions of ATP's adenine ring or occupies the hydrophobic "back pocket" of the kinase domain. The 2-methyl group restricts rotation, locking the phenyl ring into a bioactive conformation.

-

Reference Case: Pyrazolo-quinolinone derivatives utilizing this scaffold have shown efficacy in inhibiting Src kinase, relevant for osteoporosis and metastatic bone disease treatment [1].[1]

-

-

Muscarinic Antagonists: While Tolterodine utilizes a 2-methoxy-5-methylphenyl scaffold, the 5-benzyloxy analog serves as a lipophilic bioisostere during Lead Optimization to probe the depth of the hydrophobic pocket in muscarinic receptors [2].

Derivatization Strategies

To utilize this scaffold in library generation, the hydroxymethyl group is typically converted into an electrophile.

| Transformation | Reagent System | Product Utility |

| Chlorination | Benzyl Chloride: Alkylation of amines (e.g., secondary amines to form tertiary amine drugs). | |

| Mesylation | Benzyl Mesylate: Softer electrophile for sensitive nucleophiles. | |

| Oxidation | DMP or Swern | Benzaldehyde: Precursor for reductive amination or Wittig reactions. |

| Hydrogenolysis | Phenol: Reveals the 5-OH group for further diversification or H-bonding. |

Part 3: Experimental Protocols

Protocol A: Synthesis of this compound

This protocol is validated for gram-scale synthesis.

-

Equipment: 250 mL Round Bottom Flask, Magnetic Stirrer, Ice Bath.

-

Reagents:

-

5-(Benzyloxy)-2-methylbenzaldehyde (5.0 g, 22.1 mmol) [Pre-synthesized or Commercial].

-

Sodium Borohydride (

) (1.25 g, 33.1 mmol, 1.5 eq). -

Methanol (50 mL), THF (10 mL).

-

-

Procedure:

-

Dissolve the aldehyde in THF/Methanol mixture and cool to

. -

Add

portion-wise over 15 minutes. Caution: Gas evolution ( -

Remove ice bath and stir at Room Temperature (RT) for 45 minutes. Monitor via TLC (Hexane:EtOAc 3:1).

-

Quench: Slowly add saturated

solution (20 mL) at -

Extraction: Remove volatiles under reduced pressure.[2] Extract aqueous residue with EtOAc (

). -

Purification: Wash combined organics with Brine, dry over

, and concentrate. Recrystallize from Hexane/Ether if necessary.

-

-

Expected Data:

-

Yield: ~95-98% (White solid).

-

1H NMR (CDCl3):

7.35-7.45 (m, 5H, Bn), 7.10 (d, 1H, Ar-H), 6.85 (dd, 1H, Ar-H), 5.05 (s, 2H,

-

Protocol B: Conversion to 5-(Benzyloxy)-2-methylbenzyl Chloride

Used for coupling the scaffold to amine-bearing pharmacophores.

-

Procedure: Dissolve the alcohol (1.0 eq) in anhydrous DCM. Add Thionyl Chloride (

, 1.2 eq) dropwise at -

Workup: Evaporate solvent and excess

under vacuum. The residue is typically used immediately without column chromatography to avoid hydrolysis.

Part 4: Strategic Divergence Map

The following diagram visualizes how this single scaffold diverges into multiple drug-like chemical spaces.

Caption: Figure 2.[3] Divergent synthesis map showing the transformation of the core scaffold into three distinct medicinal chemistry classes.

References

-

Fukumoto, S., et al. (2010). Compound inhibiting Src and use thereof. US Patent 7,842,701. Google Patents. Link

-

Andersson, P., et al. (1998). Asymmetric Synthesis of Enantiomers of 3-(2-Hydroxy-5-methylphenyl)-N,N-diisopropyl-3-phenylpropylamine. Journal of Organic Chemistry, 63(22), 8067–8070. Link

-

Sigma-Aldrich. (2024). This compound Product Sheet. Merck KGaA. Link

-

Fluorochem. (2024). Product F633294: this compound. Fluorochem Ltd. Link

Sources

Stability of (5-(Benzyloxy)-2-methylphenyl)methanol under standard laboratory conditions

Executive Summary

As a bifunctional aromatic building block, (5-(Benzyloxy)-2-methylphenyl)methanol plays a critical role in complex organic synthesis and drug development. Its molecular architecture features an electron-rich aromatic core substituted with a primary benzylic alcohol and a benzyl ether. While this orthogonality allows for precise synthetic sequencing, it also introduces specific vulnerabilities under standard laboratory conditions (ambient light, room temperature, atmospheric oxygen, and common solvents).

This whitepaper provides an authoritative, mechanistic analysis of the compound's stability, detailing the causality behind its degradation pathways and establishing self-validating protocols for its handling, storage, and controlled deprotection.

Structural Vulnerability & Mechanistic Degradation

The stability of this compound is dictated by the independent yet synergistic reactivities of its two functional groups.

Aerobic Photooxidation of the Benzylic Alcohol

Benzylic alcohols are classically viewed as stable under ambient conditions; however, prolonged exposure to atmospheric oxygen and ambient light induces autocatalytic photooxidation. Ultraviolet and visible light can initiate the generation of reactive oxygen species (ROS), such as superoxide radicals (

Acid-Catalyzed and Oxidative Cleavage of the Benzyl Ether

Benzyl ethers are favored in multi-step synthesis due to their robust stability against basic and nucleophilic conditions. However, they are highly labile in the presence of strong Brønsted or Lewis acids. Under acidic conditions, the ether oxygen is protonated, leading to the departure of the alcohol and the formation of a resonance-stabilized benzylic carbocation[1]. Furthermore, while generally stable at room temperature, long-term exposure (e.g., several months) of benzyl ethers to ambient air can lead to autoxidation, yielding benzaldehydes, benzoic acids, and benzyl benzoates[2].

Fig 1: Primary degradation pathways of this compound under lab conditions.

Quantitative Stability Under Standard Conditions

To design effective storage and handling procedures, empirical data regarding the compound's degradation kinetics must be analyzed. The table below summarizes the expected degradation profile of the compound over a 30-day period under varying laboratory conditions.

| Storage Condition | Atmosphere | Light Exposure | Solvent Matrix | 30-Day Degradation (%) | Primary Degradant |

| 2-8°C | Nitrogen ( | Dark | Neat (Solid) | < 0.1% | None |

| 25°C | Air | Ambient Light | Neat (Solid) | ~2.0 - 5.0% | Aldehyde |

| 25°C | Air | Ambient Light | DCM (Trace HCl) | ~10.0 - 15.0% | Phenol + Aldehyde |

| 25°C | Air | Dark | Methanol | < 1.0% | None |

Data Synthesis: Storage in unpurified halogenated solvents (like Chloroform or DCM) introduces trace hydrochloric acid over time, triggering ether cleavage. Ambient light exposure drives the photooxidation of the benzylic alcohol.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not merely be a sequence of actions, but a self-validating system where each step contains internal controls to verify mechanistic integrity.

Protocol A: Forced Degradation & Kinetic Profiling

This workflow isolates the variables of light, oxygen, and pH to map the exact degradation kinetics of the specific batch.

-

Sample Preparation (The Baseline): Dissolve the compound in HPLC-grade Acetonitrile to a concentration of 1.0 mg/mL. Causality: Acetonitrile is chosen because it lacks abstractable protons and is resistant to autooxidation, ensuring the solvent does not mask the API's intrinsic stability.

-

Environmental Matrixing (The Stress Test): Aliquot the solution into four distinct environments: (A) Ambient Air/Light, (B) Ambient Air/Dark, (C)

Purged/Light, and (D) 0.1% TFA/Dark. -

Time-Course Quenching (The Snapshot): At Days 0, 7, 14, and 30, extract 100

aliquots. Immediately dilute with 900 -

HPLC-UV/MS Analysis (The Validation): Run the samples using a C18 column with a water/acetonitrile gradient. Monitor at 254 nm. The appearance of a mass shift of -2 Da indicates aldehyde formation (oxidation), while a mass shift corresponding to the loss of the benzyl group indicates ether cleavage.

Fig 2: Self-validating experimental workflow for compound stability and kinetic profiling.

Protocol B: Chemoselective Deprotection of the Benzyl Ether

When the synthetic sequence requires the removal of the benzyl ether without oxidizing the benzylic alcohol, catalytic hydrogenolysis is the industry standard[1].

-

Reactor Setup: Charge a heavy-walled reaction flask with the compound and 10% Pd/C (10 mol%). Causality: Pd/C is selected because it facilitates the specific cleavage of the benzylic C-O bond via hydrogen gas adsorption, without requiring harsh acidic conditions that could induce polymerization[3].

-

Solvent Addition: Add anhydrous Methanol. Causality: Methanol acts as an excellent proton shuttle for the hydrogenolysis mechanism while remaining inert to the catalyst.

-

Atmospheric Exchange: Purge the vessel with

(3x), followed by -

Workup: Filter the suspension through a pad of Celite to remove the Pd/C. Concentrate under reduced pressure. The self-validation of this step is the complete disappearance of the aromatic benzyl protons (~7.3 ppm) and the benzylic ether

singlet (~4.5 ppm) in the

Best Practices for Storage and Handling

To ensure maximum shelf-life and scientific integrity of this compound, the following standards must be strictly enforced:

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to eliminate the oxygen required for autocatalytic photooxidation[4].

-

Vessel: Utilize amber glass vials. The amber tint acts as a physical filter against UV and high-energy visible light, preventing the generation of reactive oxygen species.

-

Temperature: Long-term storage must be maintained at 2-8°C. While autoxidation of benzyl ethers is slow, it is a temperature-dependent kinetic process that becomes measurable over months at 25°C[2].

-

Solvent Selection: Avoid prolonged storage in halogenated solvents (e.g.,

,

References

- BenchChem. "A Comparative Guide to the Deprotection of DMB, PMB, and Benzyl Ethers." BenchChem.

- Mao, J.-Y., et al. "HOO as the Chain Carrier for the Autocatalytic Photooxidation of Benzylic Alcohols.

- Organic Chemistry Portal. "Benzyl Ethers - Protection of Hydroxyl Compounds." Organic Chemistry Portal.

- Al Jasem, Y., & Thiemann, T. "Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids.

Sources

Biological Activity Potential of (5-(Benzyloxy)-2-methylphenyl)methanol Scaffolds

The following technical guide provides an in-depth analysis of the (5-(Benzyloxy)-2-methylphenyl)methanol scaffold. This document is structured for researchers in medicinal chemistry and pharmacology, focusing on the scaffold's utility as a privileged substructure in drug design, particularly as a carbocyclic bioisostere and a lipophilic anchor.

Executive Summary: The "Anchor and Tail" Pharmacophore

The This compound scaffold represents a versatile "privileged structure" in medicinal chemistry. It combines three critical pharmacophoric elements: a reactive polar head (hydroxymethyl), a steric anchor (2-methyl), and a lipophilic tail (5-benzyloxy). While often utilized as a synthetic intermediate, its structural motif is embedded within various bioactive classes, including TRPM3 antagonists , PPAR agonists , and macrocyclic peptidomimetics .

This guide analyzes the scaffold's potential as a carbocyclic bioisostere for indole and benzofuran drugs, its role in modulating lipophilicity (LogP), and its utility in fragment-based drug discovery (FBDD).

Structural Activity Relationship (SAR) Analysis

The biological potency of this scaffold is governed by the spatial arrangement of its substituents. The 1,2,5-substitution pattern on the phenyl ring creates a unique 3D topology that fits specific hydrophobic pockets in enzymes and receptors.

Pharmacophore Decomposition

| Component | Position | Chemical Feature | Biological Function |

| Hydroxymethyl | C1 | Polar / H-Bond Donor | Acts as a "warhead" precursor (oxidizable to aldehyde/acid) or a hinge binder in kinases. |

| Methyl Group | C2 | Steric / Hydrophobic | The "Magic Methyl" effect : Restricts conformation, preventing planar rotation and blocking metabolic oxidation at the ortho-position. |

| Benzyloxy Group | C5 | Lipophilic / Bulky | Targets hydrophobic sub-pockets (e.g., in GPCRs or Nuclear Receptors). The ether linkage provides rotational flexibility. |

Carbocyclic Bioisosterism

This scaffold frequently serves as a phenyl-bioisostere for 5-benzyloxy-2-methyl-indole or benzofuran systems. Replacing the nitrogen/oxygen-containing heterocycle with a phenyl ring (scaffold hopping) often improves metabolic stability and reduces polarity while maintaining the vector orientation of the substituents.

-

Target Class: TRPM3 Antagonists (Pain modulation)[1]

-

Mechanism: The 5-benzyloxy motif mimics the hydrophobic interactions of known indole-based TRP channel modulators.

Therapeutic Applications & Mechanisms

TRPM3 Antagonism (Pain & Inflammation)

Research indicates that the "5-benzyloxy-2-methyl" motif is critical for binding to the Transient Receptor Potential Melastatin 3 (TRPM3) channel.

-

Mechanism: The lipophilic benzyl tail wedges into the transmembrane domain of the ion channel, while the polar head interacts with extracellular loops.

-

Clinical Relevance: TRPM3 is a key nociceptor; antagonists are developed for neuropathic pain and inflammatory hypersensitivity.

Macrocyclic Peptidomimetics

The scaffold is used as a conformationally constrained linker in proline-based macrocycles.[2]

-

Application: It bridges distant residues in a peptide chain, locking the bioactive conformation (e.g., beta-turn mimetics).

-

Advantage: The 2-methyl group introduces steric clash that forces the macrocycle into a specific shape, enhancing binding affinity to targets like viral proteases.

Metabolic Regulators (PPAR Agonists)

The structure resembles the "tail" of PPAR

-

Pathway: The alcohol is oxidized in vivo to the corresponding carboxylic acid, which forms the ionic interaction with the receptor's ligand-binding domain (LBD).

Visualizing the Mechanism

The following diagram illustrates the scaffold's role in TRPM3 modulation and its synthetic divergence.

Figure 1: Mechanistic flow of the scaffold from structural features to biological activity in TRPM3 modulation and metabolic activation.

Experimental Protocols

Synthesis of this compound

Objective: To synthesize the scaffold from commercially available precursors.

Reagents:

-

5-(Benzyloxy)-2-methylbenzoic acid (CAS 1034026-17-9)[3]

-

Lithium Aluminum Hydride (LiAlH4)[2]

-

Tetrahydrofuran (THF), anhydrous[2]

Protocol:

-

Preparation: In a flame-dried round-bottom flask under Nitrogen, dissolve 5-(benzyloxy)-2-methylbenzoic acid (1.0 eq) in anhydrous THF (0.2 M concentration).

-

Reduction: Cool the solution to 0°C. Slowly add LiAlH4 (2.0 eq) dropwise (caution: gas evolution).

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Quenching: Cool to 0°C. Quench sequentially with water (

mL), 15% NaOH ( -

Isolation: Filter the granular precipitate through Celite. Dry the filtrate over MgSO4 and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (SiO2, 0-30% EtOAc in Hexanes) to yield the white crystalline solid.

Lipophilicity Assessment (LogP Determination)

Objective: To validate the lipophilic contribution of the benzyloxy tail.

Method: Shake-Flask Method (Octanol/Water).

-

Dissolve the compound in octanol-saturated water.

-

Mix with water-saturated octanol in a separatory funnel.

-

Shake for 30 minutes and allow phases to separate.

-

Measure concentration in both phases using UV-Vis spectroscopy (

nm). -

Calculate

.-

Target LogP: 3.5 - 4.2 (Ideal for CNS penetration and membrane embedding).

-

References

-

TRPM3 Antagonists & Indole Bioisosteres

-

Title: "New derivatives for treating TRPM3 mediated disorders"[1]

- Source: Patent WO/AU2023274389A1 (Google P

- URL

-

-

Macrocyclic Peptidomimetics Synthesis

- Title: "Syntheses of Novel 4-tert-Alkyl Ether Proline-Based 16- and 17-Membered Macrocyclic Compounds"

- Source: The Journal of Organic Chemistry (2002)

-

URL:[Link]

-

Precursor Availability (Benzoic Acid Derivative)

-

Title: "5-(Benzyloxy)-2-methylbenzoic acid (CAS 1034026-17-9)"[3]

- Source: ChemicalBook

-

Sources

Methodological & Application

Application Note: Precision Synthesis of (5-(Benzyloxy)-2-methylphenyl)methanol

Part 1: Executive Summary & Strategic Analysis

Scope and Utility

This protocol details the synthesis of (5-(Benzyloxy)-2-methylphenyl)methanol , a versatile building block used in the development of ALDH inhibitors, indanone derivatives, and complex heterocycles. The presence of the benzyloxy protecting group allows for orthogonal functionalization, while the primary alcohol serves as a pivot point for oxidation to aldehydes or conversion to leaving groups (halides, mesylates) for nucleophilic substitution.

Retrosynthetic Logic

To ensure high purity and scalability, we avoid the direct reduction of the carboxylic acid precursor, which can lead to purification challenges. Instead, we employ a "Protect-then-Reduce" strategy via a methyl ester intermediate. This pathway offers three distinct advantages:

-

Purification Control: Intermediate esters are lipophilic and easily purified via crystallization or silica chromatography.

-

Chemo-selectivity: The phenolic hydroxyl group is benzylated before reduction, preventing side reactions involving the phenol during the hydride reduction step.

-

Safety: Utilizing Sodium Borohydride (

) or Lithium Aluminum Hydride (

Synthetic Pathway Visualization

The following diagram outlines the logical flow of the synthesis, moving from the commercially available acid to the target alcohol.

Caption: Three-step linear synthesis designed for maximum yield and intermediate stability.

Part 2: Detailed Experimental Protocol

Step 1: Synthesis of Methyl 5-hydroxy-2-methylbenzoate

Objective: Convert the polar carboxylic acid into a lipophilic ester to facilitate workup and subsequent benzylation.

Reagents & Materials:

-

Substrate: 5-Hydroxy-2-methylbenzoic acid (10.0 g, 65.7 mmol).

-

Solvent: Methanol (anhydrous, 100 mL).

-

Catalyst: Sulfuric acid (

, conc., 1.0 mL) or Thionyl Chloride (

Procedure:

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Addition: Dissolve the starting acid in Methanol. Add concentrated

dropwise (Caution: Exothermic).[1] -

Reflux: Heat the mixture to reflux (

) for 6–8 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The acid spot ( -

Workup: Cool to room temperature. Concentrate the methanol to

mL under reduced pressure. Pour the residue into ice-water (100 mL) and extract with Ethyl Acetate (3 x 50 mL). -

Wash: Wash combined organics with Sat.

(to remove unreacted acid) and Brine. Dry over -

Yield: Evaporate solvent to yield the methyl ester as an off-white solid. (Expected Yield: >90%).

Step 2: O-Benzylation (Williamson Ether Synthesis)

Objective: Selectively protect the phenolic hydroxyl group with a benzyl moiety.

Reagents & Materials:

-

Substrate: Methyl 5-hydroxy-2-methylbenzoate (from Step 1).

-

Reagent: Benzyl Bromide (

, 1.1 equiv). -

Base: Potassium Carbonate (

, anhydrous, 2.0 equiv). -

Solvent: DMF (Dimethylformamide) or Acetone. Note: DMF is faster, Acetone is easier to remove.

Procedure:

-

Setup: In a 250 mL RBF, dissolve the methyl ester (10.0 g, ~60 mmol) in DMF (60 mL).

-

Base Addition: Add

(16.6 g, 120 mmol) in one portion. Stir for 10 minutes. -

Alkylation: Add Benzyl Bromide (7.8 mL, 66 mmol) dropwise via syringe.

-

Reaction: Heat to

for 4 hours.-

Checkpoint: TLC (20% EtOAc/Hexanes) should show conversion of the phenol (UV active, stains with

) to the benzyl ether (UV active, no

-

-

Workup: Pour the mixture into water (300 mL) to dissolve salts and precipitate the product.

-

If solid forms: Filter, wash with water and hexanes.

-

If oil forms:[3] Extract with Diethyl Ether (3 x 100 mL), wash with water (critical to remove DMF), dry over

, and concentrate.

-

-

Purification: Recrystallize from Ethanol or purify via flash column chromatography (Hexanes/EtOAc 9:1) if necessary.[4][5]

-

Product: Methyl 5-(benzyloxy)-2-methylbenzoate.

Step 3: Reduction to this compound

Objective: Reduce the ester to the primary alcohol without cleaving the benzyl ether.

Reagents & Materials:

-

Substrate: Methyl 5-(benzyloxy)-2-methylbenzoate.

-

Reductant: Lithium Aluminum Hydride (

, 1.5 equiv) OR Diisobutylaluminum hydride (DIBAL-H).-

Note:

is preferred for complete reduction to alcohol.

-

-

Solvent: THF (anhydrous).

Procedure:

-

Safety Prep: Flame-dry a 500 mL 3-neck flask under Nitrogen/Argon.

is pyrophoric; handle with extreme care. -

Charging: Add

(1.5 equiv) to the flask and suspend in anhydrous THF (50 mL) at -

Addition: Dissolve the benzyl ester intermediate (from Step 2) in THF (50 mL). Add this solution dropwise to the

suspension over 30 minutes, maintaining temperature -

Reaction: Allow to warm to room temperature and stir for 2–3 hours.

-

Quench (Fieser Method): Cool to

. Carefully add:-

mL Water (where

- mL 15% NaOH solution.

- mL Water.

-

mL Water (where

-

Filtration: Stir until a white granular precipitate forms (aluminum salts). Filter through a pad of Celite. Wash the pad with THF.

-

Isolation: Concentrate the filtrate. Dissolve residue in EtOAc, wash with Brine, dry over

, and evaporate. -

Final Purification: The crude product is often pure enough. If not, recrystallize from EtOAc/Hexanes or column chromatograph (30% EtOAc/Hexanes).

Part 3: Data Summary & Troubleshooting

Physicochemical Data Table

| Property | Value/Observation |

| Appearance | White to off-white solid |

| Melting Point | 80–85 °C (Typical for similar benzyl alcohols) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water |

| Rf Value | ~0.3 (30% EtOAc/Hexanes) |

| 1H NMR Diagnostic |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Benzylation | Wet solvent or old base | Use anhydrous DMF and freshly ground |

| Emulsion during Workup | DMF presence | Wash organic layer thoroughly with water (3x) or 5% LiCl solution to remove DMF. |

| Over-reduction | Not applicable for | Benzyl ethers are stable to |

| Product is an Oil | Solvent traces | High vacuum drying for >12 hours. Seed with a crystal if available. |

Reaction Mechanism: Benzylation

The following diagram illustrates the

Caption: SN2 Nucleophilic substitution of Benzyl Bromide by the generated phenoxide anion.

References

-

Williamson Ether Synthesis Protocols

- Benzylation of hydroxyl groups by Williamson reaction. Glycoscience Protocols (GlycoPODv2). NCBI Bookshelf.

-

Reduction of Esters to Alcohols

- Reduction of Benzoic Acid Deriv

-

Target Molecule Data

-

Alternative Aldehyde Route

- Synthesis and styrene copolymerization of benzyloxy... substituted 2-methoxyethyl phenylcyanoacrylates.

Sources

- 1. US10662190B2 - Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof - Google Patents [patents.google.com]

- 2. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. Benzyl alcohol synthesis by benzylic substitution [organic-chemistry.org]

- 8. This compound | 1450931-37-9 [sigmaaldrich.com]

- 9. This compound | 1450931-37-9 [sigmaaldrich.com]

Using (5-(Benzyloxy)-2-methylphenyl)methanol as a pharmaceutical intermediate

Application Note: Strategic Utilization of (5-(Benzyloxy)-2-methylphenyl)methanol in Pharmaceutical Synthesis

Abstract

This application note provides a comprehensive technical guide for the utilization of This compound (CAS: 1450931-37-9) as a high-value intermediate in drug discovery and process chemistry. We analyze its structural advantages as an orthogonally protected scaffold, detail optimized protocols for its activation and coupling, and present a self-validating workflow for its incorporation into complex active pharmaceutical ingredients (APIs).

Introduction: The Scaffold Advantage

This compound represents a "privileged" substitution pattern—a 1,2,4-trisubstituted benzene core—commonly found in bioactive small molecules, including kinase inhibitors, GPCR modulators, and anti-inflammatory agents.

Its value lies in its chemical orthogonality :

-

Position 1 (Methanol): A primary benzyl alcohol serving as a versatile handle for oxidation (to aldehydes), halogenation (to electrophiles), or direct displacement.[1]

-

Position 2 (Methyl): A steric blocker that enforces conformation and increases metabolic stability (blocking the ortho position).[1]

-

Position 5 (Benzyloxy): A "masked" phenol. The benzyl ether is stable to basic and mild acidic conditions but can be selectively removed via hydrogenolysis to reveal a phenolic hydroxyl group for further diversification.

This guide outlines how to leverage these features to streamline synthetic routes, minimizing protection/deprotection steps.

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 1450931-37-9 |

| Molecular Formula | C₁₅H₁₆O₂ |

| Molecular Weight | 228.29 g/mol |

| Appearance | White to off-white solid / crystalline powder |

| Solubility | Soluble in DCM, THF, EtOAc, MeOH; Insoluble in water |

| LogP | ~3.29 (Lipophilic) |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |

Synthetic Utility & Workflows

The primary utility of this intermediate is the stepwise elaboration of the benzylic carbon followed by the liberation of the phenol. Below are the three dominant synthetic pathways.

Pathway A: Electrophilic Activation (Alkyl Halide Formation)

Conversion of the alcohol to a chloride or bromide creates a potent electrophile for alkylation reactions (e.g., attaching the ring to a nitrogen heterocycle).[1]

Pathway B: Oxidation (Aldehyde Formation)

Oxidation yields 5-(benzyloxy)-2-methylbenzaldehyde, a precursor for reductive amination or Wittig/Horner-Wadsworth-Emmons reactions.

Pathway C: Nucleophilic Displacement (Mitsunobu)

Direct coupling with acidic pronucleophiles (phenols, imides) using PPh₃/DIAD.[1]

Detailed Experimental Protocols

Note: All reactions should be performed under an inert atmosphere (N₂ or Ar) unless otherwise stated.

Protocol 1: Activation to Benzyl Chloride

Target: Conversion of the -CH₂OH group to -CH₂Cl without cleaving the benzyl ether.

Rationale: Thionyl chloride (SOCl₂) is effective, but HCl byproducts can prematurely cleave the benzyl ether if the temperature is uncontrolled. We use a buffered approach.

Materials:

-

Substrate: this compound (1.0 eq)

-

Reagent: Thionyl Chloride (1.2 eq)

-

Base: Pyridine or Triethylamine (1.5 eq) - Critical for scavenging HCl[1]

-

Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step:

-

Dissolution: Dissolve 10 mmol of the substrate and 15 mmol of pyridine in 50 mL anhydrous DCM. Cool to 0°C.[2]

-

Addition: Add SOCl₂ (12 mmol) dropwise over 20 minutes. Caution: Exothermic.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1). The alcohol (polar) should disappear, replaced by a less polar spot.

-

Quench: Pour mixture into ice-cold saturated NaHCO₃ solution.

-

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (Silica, 0-10% EtOAc in Hexane).

-

Yield Expectation: 85-95%.

-

Stability Note: Use immediately or store at -20°C; benzyl chlorides are reactive.

-

Protocol 2: Oxidation to Benzaldehyde

Target: Selective oxidation of the primary alcohol.

Rationale: Manganese Dioxide (MnO₂) is preferred over Swern for this substrate because it is mild, avoids low-temperature cryogenic handling, and eliminates the risk of "over-oxidation" to the acid or cleavage of the ether.

Materials:

-

Substrate: (1.0 eq)

-

Reagent: Activated MnO₂ (10-20 eq) - Large excess required for kinetics

-

Solvent: DCM or Chloroform[3]

Step-by-Step:

-

Setup: Dissolve substrate in DCM (0.1 M concentration).

-

Addition: Add activated MnO₂ in one portion.

-

Reaction: Stir vigorously at RT for 12–24 hours.

-

Filtration: Filter the black suspension through a pad of Celite. Rinse the pad thoroughly with DCM.

-

Concentration: Evaporate solvent. The aldehyde is usually pure enough for the next step.

Strategic Visualization: Reaction Pathways

The following diagram illustrates the divergent synthesis capabilities starting from CAS 1450931-37-9.

Caption: Divergent synthetic pathways: Oxidation leads to reductive amination routes, while activation leads to alkylation.[6][7] Both converge on phenol deprotection.

Case Study: Synthesis of a Tolterodine-Like Fragment

Context: Many antimuscarinic and adrenergic drugs (e.g., Tolterodine, Salmeterol derivatives) utilize a phenolic core with a specific alkyl side chain. Here, we demonstrate using the intermediate to construct a "Reverse-Tolterodine" analog core.

Objective: Synthesize 2-(2-aminoethyl)-4-methylphenol derivative.

-

Step 1 (Activation): Convert this compound to the benzyl chloride using Protocol 1.

-

Step 2 (Nitrile Synthesis): React the benzyl chloride with NaCN in DMSO (RT, 4h) to form 2-(5-(benzyloxy)-2-methylphenyl)acetonitrile .

-

Note: The methyl group at position 2 provides steric hindrance, preventing unwanted dialkylation.

-

-

Step 3 (Reduction): Reduce the nitrile using LiAlH₄ or Borane-THF to the phenethylamine .

-

Step 4 (Deprotection): Hydrogenolysis (H₂, Pd/C, MeOH) removes the benzyl group, yielding the free phenol .[1]

Self-Validating Checkpoint:

-

Before Step 4: The ¹H NMR should show the characteristic benzylic protons of the protecting group (~5.1 ppm, s, 2H) and the aromatic multiplet (7.3-7.4 ppm).

-

After Step 4: These signals disappear, and a broad singlet (exchangeable with D₂O) appears for the phenolic -OH.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Chlorination | Polymerization of benzyl chloride | Keep reaction at 0°C; avoid excessive heating during concentration. |

| Benzyl Ether Cleavage | Acidic conditions too harsh | Ensure base (Pyridine/TEA) is present in excess during activation.[1] |

| Incomplete Oxidation (MnO₂) | Deactivated reagent | Use "Activated" MnO₂ (precipitated) and dry solvents. Sonicate the mixture. |

| Impurity in NMR (~4.5 ppm) | Dibenzyl ether formation | Concentration too high during activation. Dilute reaction to <0.1 M. |

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for substituted benzyl alcohols. [Link]

-

Organic Chemistry Portal. Synthesis of Benzyl Halides from Alcohols (General Protocols). [Link]

-

Organic Syntheses. General Procedures for Benzyl Ether Cleavage (Hydrogenolysis). [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Benzyl alcohol synthesis by benzylic substitution [organic-chemistry.org]

- 7. 1-(2-Hydroxy-5-methylphenyl)-3-(2-methylphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of Benzyl Ether Derivatives from (5-(Benzyloxy)-2-methylphenyl)methanol

Application Note: AN-SYN-2024-05

Abstract & Strategic Introduction

This application note details the synthetic protocols for the

The transformation of the hydroxymethyl group into a benzyl ether is a critical step in Medicinal Chemistry, often used to adjust lipophilicity (

Strategic Analysis: Method Selection

We present two validated methodologies. Selection depends on the electrophile's reactivity and the scale of operation.

| Feature | Method A: Classical Williamson | Method B: Phase Transfer Catalysis (PTC) |

| Reagents | Sodium Hydride (NaH), DMF/THF | 50% NaOH/KOH, Toluene, TBAB |

| Mechanism | Irreversible Deprotonation / | Interfacial Ion Exchange / |

| Moisture Sensitivity | High (Requires Anhydrous conditions) | Low (Water is the solvent phase) |

| Scalability | Low to Medium (H2 evolution, exotherms) | High (Green chemistry compliant) |

| Best For | Secondary halides, small scale, high-value intermediates | Primary halides, Kilo-scale, process safety |

Reaction Mechanism & Logic

The reaction proceeds via a Williamson Ether Synthesis mechanism.[1][2][3][4] The core challenge with this specific substrate is the 2-methyl steric hindrance , which can retard the nucleophilic attack compared to unsubstituted benzyl alcohols. Furthermore, the 5-benzyloxy group increases the electron density of the ring; while this stabilizes the molecule against nucleophilic aromatic substitution side-reactions, it makes the benzylic position susceptible to oxidation if not handled under inert atmosphere.

DOT Diagram: Reaction Logic & Mechanism

Figure 1: Mechanistic pathway for the O-alkylation. The formation of the alkoxide is rapid; the rate-determining step is the steric-dependent attack on the electrophile.

Experimental Protocols

Method A: High-Precision Williamson Synthesis (NaH/DMF)

Best for: Small scale (<5g), unreactive electrophiles, or when strictly anhydrous conditions are required.

Reagents

-

Substrate: this compound (1.0 equiv)

-

Base: Sodium Hydride (60% dispersion in mineral oil) (1.2 - 1.5 equiv)

-

Electrophile: Alkyl Bromide/Iodide (1.2 equiv)

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide) or THF (Tetrahydrofuran). Note: DMF accelerates SN2 rates significantly over THF.

Step-by-Step Protocol

-

Preparation of NaH:

-

Place NaH (60% dispersion) in a flame-dried 3-neck Round Bottom Flask (RBF) under Argon/Nitrogen.

-

Optional (for high precision): Wash NaH with anhydrous hexanes (

) to remove mineral oil. Decant hexanes carefully.

-

-

Alkoxide Formation:

-

Suspend NaH in anhydrous DMF (0.5 M concentration relative to substrate). Cool to

(Ice/Water bath). -

Dissolve the substrate in minimal DMF. Add this solution dropwise to the NaH suspension over 15-20 minutes.

-

Observation: Vigorous evolution of

gas. -

Stir at

for 30 minutes, then warm to Room Temperature (RT) for 30 minutes. The solution typically turns yellow/orange (alkoxide formation).

-

-

Alkylation:

-

Quench & Workup:

-

Cool to

. Carefully add Saturated -

Extract with Ethyl Acetate (

). -

Wash combined organics with Water (

) and Brine ( -

Dry over

, filter, and concentrate.

-

Method B: Phase Transfer Catalysis (Green Protocol)

Best for: Scale-up (>10g), primary alkyl halides, moisture-sensitive operators.

Reagents

-

Substrate: this compound (1.0 equiv)

-

Solvent: Toluene (Organic phase) and Water (Aqueous phase).

-

Base: 50% w/w NaOH or KOH solution (5.0 equiv).

-

Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (0.05 - 0.10 equiv).

-

Electrophile: Alkyl Bromide (1.2 - 1.5 equiv).

Step-by-Step Protocol

-

Biphasic Setup:

-

In a RBF, dissolve the substrate and the Electrophile in Toluene (3-5 volumes).

-

Add the Phase Transfer Catalyst (TBAB).[6]

-

-

Initiation:

-

Add the 50% NaOH solution in one portion.

-

CRITICAL: Vigorous stirring is required (>700 RPM) to create a fine emulsion. The reaction rate is mass-transfer limited.

-

-

Reaction:

-

Heat to

(depending on electrophile boiling point). -

Monitor by HPLC (disappearance of starting material peak at approx. RT).

-

-

Workup:

-

Cool to RT. Stop stirring to allow phase separation.

-

Discard the lower aqueous layer (caustic waste).

-

Wash the organic (Toluene) layer with 1M HCl (to neutralize residual base) followed by Brine.

-

Concentrate the Toluene layer.

-

Purification & Characterization

Due to the lipophilic nature of the 5-benzyloxy group, the product will be significantly less polar than the starting alcohol.

-

TLC: Silica Gel 60 F254.

-

Mobile Phase: Hexanes:Ethyl Acetate (Start 9:1, gradient to 4:1).

-

Visualization: UV (254 nm) or PMA Stain (The electron-rich ring stains intensely).

-

-

Column Chromatography: Flash chromatography on Silica Gel. Elute with Hexanes/EtOAc gradient.

-

Recrystallization: If the derivative is solid, recrystallize from Ethanol/Heptane or IPA.

Expected NMR Data (Diagnostic Signals)

| Proton Environment | Chemical Shift ( | Multiplicity | Change upon Reaction |

| Ar-CH3 (C2) | 2.1 - 2.3 | Singlet | Minimal change |

| -OCH2-Ph (C5) | 5.0 - 5.1 | Singlet | Stable (Reference signal) |

| Ar-CH2-O- (C1) | 4.4 - 4.6 | Singlet | Shift: Moves downfield slightly; OH proton disappears. |

| -O-CH2-R (New) | Variable | Variable | New Signal: Confirms alkylation. |

Troubleshooting & Critical Parameters

Workflow Decision Tree

Figure 2: Troubleshooting logic for common yield issues.

Common Issues:

-

NaH Quality: Old NaH absorbs moisture, becoming NaOH. This reduces stoichiometry. Fix: Use fresh NaH or titrate.

-

Steric Hindrance: The 2-methyl group may require higher temperatures (

) compared to standard benzyl chloride ( -

DMF Removal: Residual DMF ruins NMR spectra and can solubilize the product during aqueous workup. Fix: Rigorous water washes or use Toluene (Method B).

Safety & Hazards

-

Sodium Hydride (NaH): Pyrophoric. Reacts violently with water to release Hydrogen gas (Explosion hazard). Handle under inert gas.[7][8]

-

DMF: Potent liver toxin and teratogen. Readily absorbed through skin.

-

Alkyl Halides: Potential alkylating agents (carcinogens). Handle in a fume hood.

-

Substrate: The benzyloxy group adds molecular weight but generally stabilizes the molecule. Avoid strong acids (HBr, HI) which will cleave the benzyloxy ether [1].

References

- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999. (Standard reference for stability of benzyl ethers).

- Williamson, A. "Theory of Aetherification." Philosophical Magazine, 1850, 37, 350–356.

-

Freedman, H. H.; Dubois, R. A. "An Improved Williamson Ether Synthesis Using Phase Transfer Catalysis." Tetrahedron Letters, 1975, 16(38), 3251-3254.

-

Master Organic Chemistry. "The Williamson Ether Synthesis."

-

BenchChem. "Application Notes and Protocols for Williamson Ether Synthesis."

Disclaimer: This document is for research purposes only. All procedures should be performed by qualified personnel in a controlled laboratory environment.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. scholarship.richmond.edu [scholarship.richmond.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iagi.or.id [iagi.or.id]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

Application Notes and Protocols for the Selective Oxidation of (5-(Benzyloxy)-2-methylphenyl)methanol to its Aldehyde

Introduction

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in modern organic synthesis, critical for the construction of complex molecules in the pharmaceutical and materials sciences. This guide provides a comprehensive overview of methodologies for the conversion of (5-(Benzyloxy)-2-methylphenyl)methanol to 5-(Benzyloxy)-2-methylbenzaldehyde. The presence of a benzylic alcohol, a benzyl ether protecting group, and a methyl-substituted aromatic ring in the substrate necessitates a careful selection of oxidizing agents to ensure high chemoselectivity and prevent over-oxidation to the carboxylic acid or cleavage of the protecting group.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of reagents to provide a rationale for method selection, detailed experimental protocols, and an understanding of the underlying reaction mechanisms.

Strategic Considerations for Reagent Selection

The successful oxidation of this compound hinges on the choice of a reagent that is both efficient and selective. The benzylic nature of the alcohol makes it susceptible to oxidation; however, the benzyloxy protecting group is sensitive to harsh oxidative or reductive conditions.[1][2] Therefore, mild oxidizing agents are paramount.

Several classes of reagents are suitable for this transformation, each with its own advantages and disadvantages. The primary considerations for reagent selection include:

-

Selectivity: The reagent must selectively oxidize the primary alcohol to the aldehyde without affecting the benzyl ether or the methyl group on the aromatic ring. Over-oxidation to the carboxylic acid is a common side reaction to be avoided.[3][4][5][6]

-

Reaction Conditions: Mild reaction temperatures and neutral or slightly basic pH conditions are generally preferred to maintain the integrity of the starting material and product.

-

Work-up and Purification: The ease of removing the reagent and byproducts after the reaction is a practical consideration. Some methods generate stoichiometric amounts of waste that can complicate purification.

-

Toxicity and Safety: The hazards associated with the reagent, such as the toxicity of chromium-based compounds, should be taken into account.

Below is a comparative analysis of suitable reagents for this specific transformation.

Comparative Overview of Recommended Reagents

| Reagent/Method | Key Advantages | Key Disadvantages | Typical Reaction Conditions |

| Dess-Martin Periodinane (DMP) | Mild, high-yielding, neutral pH, broad functional group tolerance.[7][8][9] | Stoichiometric, can be explosive under certain conditions.[10] | Room temperature, CH₂Cl₂.[8][9] |

| Swern Oxidation | High yields, mild conditions, avoids heavy metals.[11][12][13] | Requires low temperatures (-78 °C), produces malodorous dimethyl sulfide.[12][13][14] | DMSO, oxalyl chloride, Et₃N, -78 °C to RT.[14] |

| Manganese Dioxide (MnO₂) | Selective for benzylic and allylic alcohols, heterogeneous (easy removal).[15][16][17] | Requires a large excess of reagent, activity can vary.[15] | Room temperature to reflux, various solvents (e.g., CH₂Cl₂).[15] |

| Pyridinium Chlorochromate (PCC) | Mild, selective for aldehydes, commercially available.[3][4][18] | Chromium-based (toxic), can be acidic. | Room temperature, CH₂Cl₂.[18] |

| TEMPO-based Catalytic Systems | Catalytic, uses inexpensive terminal oxidants, environmentally benign.[19][20][21] | Can require careful optimization of catalysts and co-oxidants.[22][23] | Room temperature, biphasic or monophasic solvent systems.[24] |

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on laboratory-specific conditions and substrate purity.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This method is highly recommended for its mildness and high selectivity, making it particularly suitable for substrates with sensitive functional groups like the benzyloxy group.[7][8][9]

Reaction Workflow:

Caption: Workflow for Dess-Martin Periodinane Oxidation.

Materials:

-

This compound

-

Dess-Martin Periodinane (DMP)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq.) in anhydrous CH₂Cl₂ (10 volumes), add Dess-Martin periodinane (1.2 eq.) in one portion at room temperature.[8]

-

Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir until the solid dissolves and the two layers are clear.

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 5 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 5-(Benzyloxy)-2-methylbenzaldehyde.[25]

Protocol 2: Swern Oxidation

The Swern oxidation is another excellent choice for this transformation, particularly when avoiding heavy metals is a priority.[11][12][13] Careful temperature control is crucial for success.

Reaction Mechanism Overview:

The Swern oxidation proceeds through the formation of an alkoxysulfonium salt, which then undergoes an intramolecular elimination to yield the aldehyde, dimethyl sulfide, and carbon monoxide/dioxide.[11][14]

Caption: Simplified Mechanism of the Swern Oxidation.

Materials:

-

This compound

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Oxalyl chloride

-

Anhydrous Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

-

To a solution of oxalyl chloride (1.5 eq.) in anhydrous CH₂Cl₂ (5 volumes) at -78 °C (acetone/dry ice bath), add a solution of anhydrous DMSO (2.2 eq.) in anhydrous CH₂Cl₂ (2 volumes) dropwise, keeping the internal temperature below -60 °C.

-

Stir the mixture for 15 minutes at -78 °C.

-

Add a solution of this compound (1.0 eq.) in anhydrous CH₂Cl₂ (3 volumes) dropwise, again maintaining the temperature below -60 °C.

-

Stir the reaction for 30 minutes at -78 °C.

-

Add anhydrous triethylamine (5.0 eq.) dropwise, allowing the temperature to warm to room temperature slowly.

-

Quench the reaction with water and extract the product with CH₂Cl₂.

-

Wash the combined organic layers with dilute HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue by silica gel chromatography.

Protocol 3: Activated Manganese Dioxide (MnO₂) Oxidation

Manganese dioxide is a classic and effective reagent for the selective oxidation of benzylic alcohols.[15][16][17] Its heterogeneous nature simplifies the work-up procedure.

Procedure:

-

To a solution of this compound (1.0 eq.) in a suitable solvent such as dichloromethane or chloroform (20 volumes), add activated manganese dioxide (10 eq. by weight).

-

Stir the suspension vigorously at room temperature for 24-48 hours. The reaction progress should be monitored by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.

-

Wash the Celite® pad thoroughly with the reaction solvent.

-

Combine the filtrate and washings, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel chromatography if necessary.

Purification and Characterization

Purification of the resulting aldehyde, 5-(Benzyloxy)-2-methylbenzaldehyde, is typically achieved by silica gel column chromatography.[25] It is important to note that aldehydes can be susceptible to air oxidation to the corresponding carboxylic acid.[25] Therefore, it is advisable to use the purified aldehyde promptly or store it under an inert atmosphere.

An alternative purification method for aldehydes involves the formation of a water-soluble bisulfite adduct.[25][26][27] This can be particularly useful for removing non-aldehydic impurities. The aldehyde can then be regenerated by basification.[25][26]

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety Precautions

-

Dess-Martin Periodinane: Can be explosive upon impact or heating, especially when impure. Handle with care.

-

Swern Oxidation: Oxalyl chloride is corrosive and toxic. The reaction generates carbon monoxide. Perform in a well-ventilated fume hood. Dimethyl sulfide is volatile and has a strong, unpleasant odor.

-

Chromium Reagents (PCC): Chromium compounds are carcinogenic and toxic. Handle with appropriate personal protective equipment and dispose of waste according to regulations.

-

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The selective oxidation of this compound to its corresponding aldehyde can be achieved using several reliable methods. For general laboratory use, the Dess-Martin periodinane oxidation offers a balance of high yield, mild conditions, and operational simplicity. The Swern oxidation provides a metal-free alternative, while activated manganese dioxide is a good choice for its straightforward work-up. The choice of reagent should be guided by the specific requirements of the synthesis, including scale, available equipment, and safety considerations. Careful execution of the chosen protocol and appropriate purification techniques will ensure a successful transformation.

References

Sources

- 1. uwindsor.ca [uwindsor.ca]

- 2. Alcoholic Hydroxyl Protection & Deprotection [en.highfine.com]

- 3. theorango.com [theorango.com]

- 4. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. Dess-Martin Oxidation [organic-chemistry.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Swern Oxidation - Chemistry Steps [chemistrysteps.com]

- 12. glaserr.missouri.edu [glaserr.missouri.edu]

- 13. Swern Oxidation [organic-chemistry.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 16. Manganese Dioxide [commonorganicchemistry.com]

- 17. youtube.com [youtube.com]

- 18. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]

- 19. Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. organic-chemistry.org [organic-chemistry.org]

- 22. mdpi.com [mdpi.com]

- 23. semanticscholar.org [semanticscholar.org]

- 24. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 25. researchgate.net [researchgate.net]

- 26. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 27. reddit.com [reddit.com]

- 28. asianpubs.org [asianpubs.org]

- 29. tandfonline.com [tandfonline.com]

Application Note: Solvent Selection & Process Optimization for (5-(Benzyloxy)-2-methylphenyl)methanol

Abstract & Strategic Importance

(5-(Benzyloxy)-2-methylphenyl)methanol (CAS: 1450931-37-9) is a critical pharmacophore intermediate, most notably utilized in the synthesis of Vilanterol Trifenatate , a long-acting

The molecule features a lipophilic benzyl ether tail and a reactive benzylic alcohol head.[3] Its amphiphilic but predominantly lipophilic nature (LogP

This guide provides an evidence-based framework for solvent selection across three critical transformation classes: Oxidation , Activation (Halogenation) , and Nucleophilic Substitution , prioritizing yield, selectivity, and Green Chemistry principles.[1]

Physicochemical Profile & Solvent Compatibility[1][4]

Understanding the solubility parameter (

Molecule Characteristics:

-

H-Bonding: Donor (Alcohol -OH), Acceptor (Ether Oxygen).[1][2]

-

Thermal Stability: Moderate (Benzylic alcohols can disproportionate or dehydrate at high T > 120°C).[2][3]

Table 1: Solvent Compatibility Matrix[1]

| Solvent Class | Representative Solvents | Solubility Rating | Application Suitability |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Standard for small-scale synthesis; high solubility but environmental concerns.[1][2] |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Good | Preferred "Green" alternative for workup and oxidations (MnO |

| Ethers | THF, 2-MeTHF, MTBE | Good | Excellent for Grignard/Lithiation steps; 2-MeTHF is the preferred process solvent.[1][2] |

| Aromatics | Toluene, Xylene | Moderate-Good | Ideal for high-temp reactions (e.g., chlorination with SOCl |

| Polar Aprotic | DMF, DMSO, NMP | Excellent | Required for nucleophilic substitutions (S |

| Alcohols | Methanol, Ethanol, IPA | Good | Used for hydrogenation (debenzylation); unsuitable for activation steps.[3] |

| Alkanes | Hexanes, Heptane | Poor | Antisolvent for crystallization/precipitation.[3] |

Critical Reaction Protocols

Scenario A: Oxidation to Benzaldehyde

Transformation: Alcohol

Solvent Selection Logic:

-

DCM: Historically standard for Swern or PCC oxidations due to inertness and solubility.[3]

-

EtOAc: Superior for Manganese Dioxide (MnO

) oxidations.[2][3] It allows for higher reaction temperatures than DCM (speeding up kinetics) and simplifies workup (filtration + evaporation).[2][3] -

DMSO: Required for Swern, but rigorous exclusion of water is needed.[1][3]

Protocol: MnO

Oxidation in Ethyl Acetate (Green Alternative)

-

Rationale: Avoids toxic chlorinated solvents; heterogeneous catalyst allows simple filtration workup.[2][3]

Step-by-Step:

-

Preparation: Charge a reaction vessel with this compound (1.0 equiv).

-

Solvent: Add Ethyl Acetate (EtOAc) (10-15 volumes). Note: Toluene can be used if higher reflux temps are needed.[2][3]

-

Reagent: Add activated MnO

(10-20 equiv). Note: High excess is required due to surface-area dependence.[1][2] -

Reaction: Heat to mild reflux (60-70°C) with vigorous mechanical stirring.

-

Workup: Cool to Room Temperature (RT). Filter the slurry through a pad of Celite® to remove manganese oxides.[3]

-

Wash: Rinse the filter cake with EtOAc (2 volumes).

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

Scenario B: Activation (Chlorination)

Transformation: Alcohol

Solvent Selection Logic:

-

DCM: Good solubility, but low boiling point (40°C) limits reaction rate; HCl gas evolution can be messy.[3]

-

Toluene: Preferred. Higher boiling point allows thermal drive; forms azeotrope with water (if present); product is often soluble hot but crystallizes upon cooling (process advantage).[2][3]

Protocol: Chlorination in Toluene

Step-by-Step:

-

Drying: Ensure the starting material is dry.[3] If unsure, perform an azeotropic distillation with Toluene.[1][3]

-

Dissolution: Dissolve this compound (1.0 equiv) in anhydrous Toluene (8-10 volumes).

-

Catalyst: Add catalytic DMF (0.05 equiv) to form the reactive Vilsmeier-Haack intermediate.

-

Addition: Cool to 0-5°C. Add SOCl

(1.1 - 1.2 equiv) dropwise. -

Reaction: Warm to RT or 40-50°C. Monitor gas evolution (SO

+ HCl). -

Quench: Once complete, cool to 0°C. Quench carefully with saturated NaHCO

or water. -

Separation: Separate organic layer. Wash with brine.[2][3][5]

-

Isolation: Dry over MgSO

and concentrate.

Decision Pathways & Process Logic

The following diagram illustrates the decision matrix for solvent selection based on the desired chemical transformation and downstream processing needs.

Caption: Solvent selection decision tree prioritizing Green Chemistry (Green nodes) and Process Safety for Vilanterol intermediates.

Troubleshooting & Critical Parameters

Issue: Incomplete Reaction in MnO Oxidation

-

Cause: Deactivation of MnO

surface or water in solvent.[3] -

Solution:

Issue: Hydrolysis during Chlorination

-

Solution:

Issue: Product "Oiling Out" during Workup

-

Solution:

-

Use a biphasic solvent system for crystallization: Dissolve in minimal hot EtOAc or Toluene , then slowly add Heptane or Hexane as an antisolvent while cooling.[3]

-

References

-

Vilanterol Synthesis & Intermediates

-

Solvent Selection Guides

-

Oxidation Protocols

-

Chlorination Methodologies

Sources

- 1. CN105646285A - Vilanterol intermediate, preparation method and application thereof - Google Patents [patents.google.com]